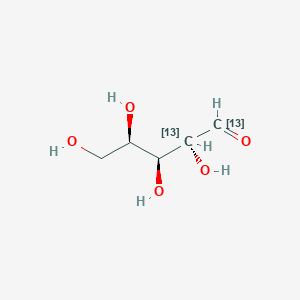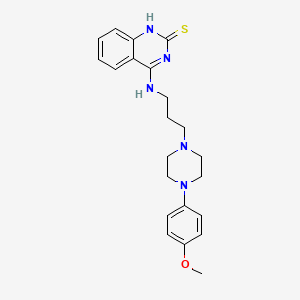
(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal-1,2-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[1,2-13C2]xylose is a labeled form of D-xylose, a naturally occurring monosaccharide. The labeling with carbon-13 isotopes at the first and second carbon positions allows for detailed studies in metabolic pathways and biochemical processes. D-xylose itself is a pentose sugar, meaning it has five carbon atoms, and is commonly found in the hemicellulose of plant cell walls .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-[1,2-13C2]xylose typically involves the incorporation of carbon-13 isotopes into the D-xylose molecule. This can be achieved through chemical synthesis using labeled precursors. One common method involves the use of labeled glucose, which is enzymatically converted to D-xylose .
Industrial Production Methods
Industrial production of D-xylose generally involves the hydrolysis of hemicellulose from biomass sources such as wood, straw, and corn husks. The process includes acid hydrolysis to break down the hemicellulose into its constituent sugars, followed by purification steps to isolate D-xylose .
Analyse Des Réactions Chimiques
Types of Reactions
D-[1,2-13C2]xylose undergoes various chemical reactions, including:
Oxidation: D-xylose can be oxidized to form D-xylonic acid.
Reduction: Reduction of D-xylose yields xylitol, a sugar alcohol.
Isomerization: D-xylose can be isomerized to D-xylulose by xylose isomerase.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as nitric acid.
Reduction: Catalytic hydrogenation using metal catalysts like nickel.
Isomerization: Enzymatic reaction using xylose isomerase under mild conditions.
Major Products
D-xylonic acid: Formed from oxidation.
Xylitol: Formed from reduction.
D-xylulose: Formed from isomerization.
Applications De Recherche Scientifique
D-[1,2-13C2]xylose is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking in metabolic studies. Applications include:
Chemistry: Used in studies of carbohydrate chemistry and reaction mechanisms.
Biology: Employed in metabolic flux analysis to study the pathways of sugar metabolism.
Medicine: Utilized in diagnostic tests for assessing intestinal absorption and function.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
Mécanisme D'action
The mechanism of action of D-[1,2-13C2]xylose involves its metabolism through the pentose phosphate pathway. The labeled carbon atoms allow researchers to trace the conversion of D-xylose to D-xylulose-5-phosphate, which is an intermediate in the pathway. This helps in understanding the flow of carbon atoms through various metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-arabinose: Another pentose sugar found in plant cell walls.
D-glucose: A hexose sugar that is a primary energy source in many organisms.
D-mannose: A hexose sugar involved in glycosylation processes
Uniqueness
D-[1,2-13C2]xylose is unique due to its labeled carbon atoms, which provide a powerful tool for tracing metabolic pathways and studying biochemical reactions in detail. This makes it particularly valuable in research settings where precise tracking of carbon atoms is required .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
152.12 g/mol |
Nom IUPAC |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1,3+1 |
Clé InChI |
PYMYPHUHKUWMLA-AZDIZYBSSA-N |
SMILES isomérique |
C([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B14102818.png)


![2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102842.png)
![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102847.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14102853.png)

![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102866.png)
![Quaterthiophene]-5,5'''-diyl]](/img/structure/B14102874.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102887.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102888.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B14102889.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14102901.png)

